molecular formula C13H20N2O3 B11763088 tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate

tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate

Cat. No.: B11763088
M. Wt: 252.31 g/mol
InChI Key: JAZKIHRZCJYSKE-SNVBAGLBSA-N
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Description

tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group, a cyanoacetyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanoacetic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Products may include piperidine N-oxides.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity against certain targets .

Industry: The compound’s stability and reactivity make it suitable for use in the production of pharmaceuticals and agrochemicals. It can also be used in the development of new materials with specific properties .

Comparison with Similar Compounds

Similar Compounds:

  • tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
  • tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3/t10-/m1/s1

InChI Key

JAZKIHRZCJYSKE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N

Origin of Product

United States

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